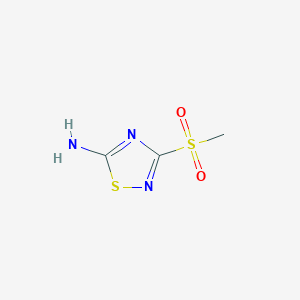

![molecular formula C9H9NO4S B1267717 [(4-Nitrobenzyl)thio]acetic acid CAS No. 6345-13-7](/img/structure/B1267717.png)

[(4-Nitrobenzyl)thio]acetic acid

Übersicht

Beschreibung

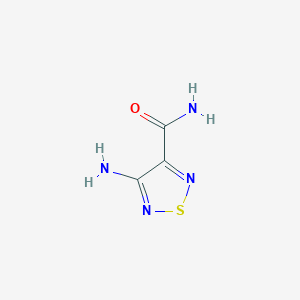

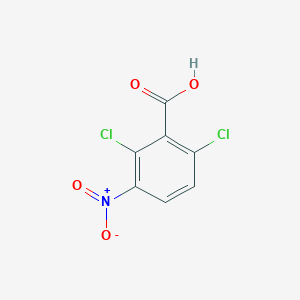

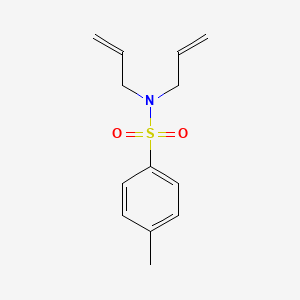

[(4-Nitrobenzyl)thio]acetic acid is a chemical compound with the IUPAC name [(4-nitrobenzyl)sulfanyl]acetic acid . It has a molecular weight of 227.24 and its molecular formula is C9H9NO4S . The compound is solid in its physical form .

Molecular Structure Analysis

The [(4-Nitrobenzyl)thio]acetic acid molecule contains a total of 24 atoms; 9 Hydrogen atoms, 9 Carbon atoms, 1 Nitrogen atom, 4 Oxygen atoms, and 1 Sulfur atom . It also contains 24 bonds; 15 non-H bonds, 9 multiple bonds, 5 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aliphatic), and 1 nitro group .Physical And Chemical Properties Analysis

[(4-Nitrobenzyl)thio]acetic acid is a solid compound . It has a molecular weight of 227.24 and its molecular formula is C9H9NO4S .Wissenschaftliche Forschungsanwendungen

Biochemistry: Proteomics Research

[(4-Nitrobenzyl)thio]acetic acid is utilized in proteomics, which is the large-scale study of proteins. It is particularly useful in the identification and quantification of proteins and their modifications. The compound’s reactivity with certain protein residues makes it a valuable tool for labeling and detecting proteins in complex biological samples .

Pharmacology: Pharmaceutical Testing

In pharmacology, [(4-Nitrobenzyl)thio]acetic acid serves as a reference standard in pharmaceutical testing. Its well-defined properties allow for the establishment of benchmarks during the analysis of pharmaceutical compounds, ensuring the accuracy and reliability of test results .

Chemical Synthesis: Intermediate Compound

This compound plays a role as an intermediate in the synthesis of more complex chemical entities. Its reactive thiol group can be used to introduce sulfur into other molecules, which is a key step in the synthesis of certain pharmaceuticals and agrochemicals .

Materials Science: Polymer Modification

In materials science, [(4-Nitrobenzyl)thio]acetic acid can be used to modify the properties of polymers. By incorporating this compound into polymer chains, researchers can alter the thermal, mechanical, and chemical properties of the material to suit specific applications .

Analytical Chemistry: Chromatographic Analysis

Analytical chemists employ [(4-Nitrobenzyl)thio]acetic acid in chromatographic techniques to separate and analyze complex mixtures. The compound can act as a derivatization agent, improving the detectability and resolution of analytes in a sample .

Environmental Science: Pollutant Detection

In environmental science, [(4-Nitrobenzyl)thio]acetic acid may be used in the detection of pollutants. Its ability to react with specific environmental contaminants allows for the development of sensitive assays that can detect trace levels of harmful substances .

Wirkmechanismus

Target of Action

It is often used in proteomics research , suggesting that it may interact with proteins or other biomolecules.

Mode of Action

The compound contains a nitrobenzyl group, which is known to undergo reactions at the benzylic position . This suggests that [(4-Nitrobenzyl)thio]acetic acid may interact with its targets through nucleophilic attack at the benzylic carbon.

Pharmacokinetics

The compound’s physical properties, such as its solid state and predicted boiling point of 42939° C , may influence its bioavailability.

Result of Action

As it is used in proteomics research , it may have effects on protein structure or function.

Action Environment

Environmental factors can influence the action, efficacy, and stability of [(4-Nitrobenzyl)thio]acetic acid. For instance, its stability may be affected by temperature, as suggested by its storage recommendation at room temperature

Eigenschaften

IUPAC Name |

2-[(4-nitrophenyl)methylsulfanyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4S/c11-9(12)6-15-5-7-1-3-8(4-2-7)10(13)14/h1-4H,5-6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBACFDMVHJLUGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CSCC(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10287527 | |

| Record name | [(4-nitrobenzyl)thio]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10287527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(4-Nitrobenzyl)thio]acetic acid | |

CAS RN |

6345-13-7 | |

| Record name | 6345-13-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51446 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | [(4-nitrobenzyl)thio]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10287527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.